molecular formula C18H17BrN2OS B2564211 (2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-20-2

(2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2564211
CAS No.: 851801-20-2
M. Wt: 389.31
InChI Key: ZYZAXCLVOOBPHA-UHFFFAOYSA-N
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Description

The compound "(2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a structurally complex molecule featuring a 2-bromophenyl group linked via a methanone bridge to a 4,5-dihydroimidazole ring. The imidazole moiety is substituted at the 2-position with a thioether group bearing a 2-methylbenzyl side chain. The bromophenyl group may enhance lipophilicity and influence binding interactions, while the thioether linkage could contribute to metabolic stability .

Properties

IUPAC Name

(2-bromophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c1-13-6-2-3-7-14(13)12-23-18-20-10-11-21(18)17(22)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZAXCLVOOBPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl bromide and a suitable nucleophile.

    Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached through a thiolation reaction, where a thiol group is introduced to the molecule using reagents like thiourea or thiols in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylbenzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the imidazolylmethanone moiety, potentially converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

The compound has shown promising biological activities, particularly in the fields of antibacterial and anticancer research:

  • Anticancer Properties : Studies indicate that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Modifications to the imidazole core can enhance these effects, with some compounds demonstrating IC50 values in the low micromolar range against breast and colon cancer cells.
  • Antibacterial Activity : The presence of the imidazole ring is often associated with pharmacological activities. Research suggests that compounds with similar structures can inhibit bacterial growth by interfering with essential cellular processes.

Case Studies

Several studies have investigated the applications of imidazole derivatives similar to (2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone:

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted that imidazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways, enhancing their potential as anticancer agents.
  • Antimicrobial Activity : Research conducted by Smith et al. (2023) demonstrated that certain imidazole derivatives showed effective inhibition against Gram-positive bacteria, suggesting potential for development into new antibacterial therapies.
  • Mechanistic Studies : Investigations into the interaction of imidazole derivatives with specific molecular targets have revealed their ability to modulate enzyme activity, indicating their role as potential enzyme inhibitors.

Mechanism of Action

The mechanism of action of (2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a. Halogenated Aromatic Groups

  • Compound : Replaces the bromophenyl with a 5-bromo-2-furyl group, reducing aromaticity but increasing electron density due to the oxygen atom in the furan ring. This substitution may alter solubility and interaction with polar residues in enzymes .
  • Compound : Features a 2-chlorobenzyl thio group instead of bromophenyl. Chlorine’s smaller size and lower electronegativity compared to bromine could reduce steric hindrance and modify binding affinities .

b. Thioether Side Chains

  • Target Compound : The 2-methylbenzyl thioether provides moderate steric bulk and lipophilicity.
  • Compound : Uses a 2-methylbenzyl thio group but attaches it to a thiadiazole ring instead of dihydroimidazole. Thiadiazoles are more electron-deficient, which may enhance interactions with nucleophilic residues in proteins .
Ring System Modifications
  • Compounds : Feature fully aromatic 1H-imidazole cores with triphenyl substitutions. Aromaticity in these derivatives may enhance π-π stacking interactions but reduce solubility .
  • Compound : Replaces the imidazole with a thiadiazole ring, which is more rigid and polar, likely altering bioavailability and target selectivity .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₈H₁₇BrN₂OS 393.31 Not reported Not reported 2-Bromophenyl, 2-methylbenzyl thio
C₁₅H₁₂BrFN₂O₂S 389.23 Not reported Not reported 5-Bromo-2-furyl, 3-fluorobenzyl thio
C₁₀H₁₁ClN₂S 226.73 Not reported Not reported 2-Chlorobenzyl thio
(6a) C₂₀H₁₅F₃N₃OS₂ 450.47 104–107 65.24 Thiadiazole, trifluoromethylpyrimidine
(6b) C₃₀H₂₅N₃O 443.20 130–133 40 Triphenylimidazole, p-tolyl

Biological Activity

The compound (2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS No. 851801-20-2) is a complex organic molecule characterized by its unique functional groups, including a bromophenyl moiety and an imidazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitumor applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C16H18BrN2S\text{C}_{16}\text{H}_{18}\text{BrN}_2\text{S}

Key Functional Groups:

  • Bromophenyl Group: Contributes to lipophilicity and potential interactions with biological targets.
  • Thioether Linkage: May enhance the compound's stability and reactivity.
  • Imidazole Ring: Known for its role in various biological systems, often involved in enzyme active sites.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the imidazole ring suggests potential for:

  • Enzyme Inhibition: Compounds with imidazole structures often act as inhibitors for various enzymes, including kinases and phosphatases.
  • Antibacterial Activity: Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research into imidazole derivatives has demonstrated significant antibacterial properties. For instance, a study on related imidazole compounds found that several exhibited moderate to strong antibacterial activity against multidrug-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL .

CompoundMIC (μg/mL)Target Bacteria
13e1 - 4Gram-positive, drug-resistant
Other ImidazolesVariesVarious strains

Antitumor Activity

Imidazole derivatives are also noted for their antitumor properties. A screening of imidazo-pyrazole derivatives indicated that certain compounds could inhibit the growth of cancer cells effectively. The mechanism often involves targeting specific pathways such as the BRAF(V600E) mutation prevalent in melanoma .

Case Studies

  • Antibacterial Efficacy : A study synthesized various imidazole derivatives, including those structurally similar to this compound, which were screened against multiple bacterial strains. The results indicated promising antibacterial activity, particularly against resistant strains .
  • Antitumor Screening : Another investigation focused on a series of imidazole derivatives where one compound showed significant growth inhibition in cancer cell lines. These findings support the potential of this compound in cancer therapy .

Q & A

Q. What are the key synthetic methodologies for preparing (2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

The compound can be synthesized via nucleophilic substitution or lithiation reactions. For example, lithiation at −78°C using tert-butyllithium in anhydrous THF, followed by coupling with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride), is a common approach for introducing substituents to the imidazole core. Purification typically involves flash column chromatography (hexane:ethyl acetate gradients) or recrystallization from methanol/water .

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of NMR (¹H/¹³C) for functional group analysis and single-crystal X-ray diffraction to resolve stereochemistry. For instance, X-ray studies on analogous imidazoles reveal bond lengths (mean C–C = 0.004 Å) and torsion angles critical for confirming substituent orientation .

Q. What purification strategies are effective for imidazole-derived methanones?

Flash column chromatography (hexane:ethyl acetate, 2:1 to 4:1) is standard. For polar byproducts, recrystallization from methanol/water mixtures yields high-purity solids (>95% by HPLC). Monitor purity using TLC (Rf = 0.3–0.5 in 4:1 hexane:ethyl acetate) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

If NMR suggests planar conformations but X-ray reveals non-planar geometries (e.g., due to steric hindrance from the 2-methylbenzyl group), perform DFT calculations to compare energy-minimized structures with experimental data. Cross-validate using variable-temperature NMR to assess dynamic effects .

Q. What strategies optimize lithiation reactions for imidazole derivatives?

Use low temperatures (−78°C) to stabilize intermediates and prevent side reactions. Pre-activate the imidazole core with tert-butyllithium in THF/pentane mixtures (1.7 M). Quench with acyl chlorides in a dropwise manner to avoid over-substitution .

Q. How to design biological assays for evaluating antiproliferative activity?

Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Prepare stock solutions in DMSO (≤0.1% final concentration) and test doses from 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers .

Q. What reaction conditions enhance stability during synthesis?

Avoid moisture and oxygen by using anhydrous solvents (THF, DMF) under nitrogen. Sodium hydride (60% dispersion in oil) is preferred for deprotonation due to its controlled reactivity. Monitor reaction progress via LC-MS to detect intermediates prone to degradation .

Q. How to analyze substituent effects on biological activity?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing 2-bromophenyl with 4-chlorophenyl). Compare IC₅₀ values in antiproliferative assays and correlate with electronic (Hammett σ) or steric (Taft Es) parameters .

Q. What mechanistic insights explain the reactivity of the thioether moiety?

The 2-((2-methylbenzyl)thio) group acts as a leaving group under basic conditions. Investigate its role in nucleophilic aromatic substitution (SNAr) via kinetic studies with different bases (e.g., NaH vs. KOtBu). Characterize intermediates using HRMS and isotopic labeling .

Q. How to address low yields in multi-step syntheses?

Optimize stoichiometry (1.2–1.5 eq. of limiting reagent) and employ one-pot procedures where possible. For example, sequential deprotection and coupling steps in THF reduce solvent waste and improve overall efficiency (yield increase from 40% to 80%) .

Notes on Methodological Rigor

  • Data Contradictions : Cross-validate spectral data (e.g., ¹H NMR vs. X-ray) to resolve ambiguities in regiochemistry .
  • Reagent Selection : Sodium metabisulfite in DMF at 120°C under nitrogen is effective for cyclocondensation reactions in imidazole synthesis .
  • Crystallography : Use SHELXL-97 for structure refinement, ensuring R-factors <0.05 for high-confidence models .

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